molecular formula C21H23N3O4 B2818085 1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine CAS No. 1705797-40-5

1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine

Cat. No.: B2818085
CAS No.: 1705797-40-5
M. Wt: 381.432
InChI Key: ZTAIKGCSWLSORO-UHFFFAOYSA-N
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Description

1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is a complex organic compound that features a piperazine ring substituted with oxolane-2-carbonyl and 3-(pyridin-2-yloxy)benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine typically involves multi-step organic reactions. One common approach is the reaction of piperazine with oxolane-2-carbonyl chloride under basic conditions to form the oxolane-2-carbonyl piperazine intermediate. This intermediate is then reacted with 3-(pyridin-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways or metabolic pathways .

Comparison with Similar Compounds

  • 1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)phenyl]piperazine
  • 1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzyl]piperazine

Comparison: 1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications .

Properties

IUPAC Name

oxolan-2-yl-[4-(3-pyridin-2-yloxybenzoyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c25-20(16-5-3-6-17(15-16)28-19-8-1-2-9-22-19)23-10-12-24(13-11-23)21(26)18-7-4-14-27-18/h1-3,5-6,8-9,15,18H,4,7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAIKGCSWLSORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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